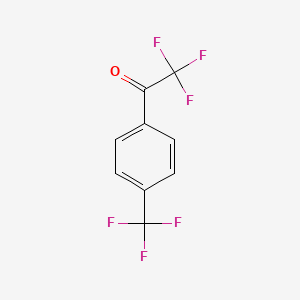

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone

CAS No.: 74853-66-0

Cat. No.: VC2402409

Molecular Formula: C9H4F6O

Molecular Weight: 242.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74853-66-0 |

|---|---|

| Molecular Formula | C9H4F6O |

| Molecular Weight | 242.12 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone |

| Standard InChI | InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4H |

| Standard InChI Key | ZERSWRKHUIMRSN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C(F)(F)F)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C(F)(F)F)C(F)(F)F |

Introduction

Chemical Identity and Structure

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone (CAS Number: 74853-66-0) is a fluorinated aromatic ketone characterized by a benzene ring substituted with both a trifluoromethyl group at the para position and a trifluoroacetyl group. The compound belongs to the broader class of fluorinated aromatic ketones, which are known for their enhanced stability and unique reactivity profiles. The presence of multiple fluorine atoms significantly influences the electronic properties of the molecule, making it particularly useful in various chemical applications. The structure consists of a phenyl ring with a trifluoromethyl group at the para position and a trifluoroacetyl moiety connected to the ring, creating a highly fluorinated organic compound .

Nomenclature and Identifiers

This compound is known by several names and identifiers in scientific literature and commercial catalogs:

-

IUPAC Name: 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanone

-

Common synonyms:

-

CAS Registry Number: 74853-66-0

-

Molecular Formula: C9H4F6O

Physical and Chemical Properties

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone possesses distinctive physical and chemical properties that make it valuable for various applications. The compound is characterized by its unique fluorinated structure, which imparts specific reactivity patterns and physical characteristics. The multiple fluorine atoms in the molecule significantly affect its electronic distribution, boiling point, and solubility characteristics compared to non-fluorinated analogs .

Physical Properties

The compound exhibits the following physical properties:

Chemical Reactivity

The compound contains two key reactive groups: a trifluoromethyl group at the para position of the benzene ring and a trifluoroacetyl group. These fluorinated moieties significantly alter the electronic properties of the molecule compared to non-fluorinated analogs. The trifluoroacetyl group is particularly electrophilic due to the electron-withdrawing nature of the three fluorine atoms, making the carbonyl carbon highly susceptible to nucleophilic attack. This property is valuable in various synthetic applications, especially in reactions requiring electrophilic carbonyl compounds .

The multiple fluorine atoms in the molecule provide enhanced stability and unique reactivity patterns. The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which increases the electrophilicity of the carbonyl group while also affecting the reactivity of the aromatic ring .

Applications and Uses

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone has versatile applications across multiple fields of chemistry and materials science. Its unique structure and reactivity make it valuable in numerous areas of research and development .

Pharmaceutical Intermediates

The compound serves as an important intermediate in pharmaceutical synthesis. The presence of multiple fluorine atoms can enhance drug properties including:

-

Increased metabolic stability

-

Improved lipophilicity for better membrane permeation

-

Enhanced binding affinity to target proteins

-

Modified bioavailability profiles

Many modern pharmaceuticals incorporate fluorinated groups, and this compound can serve as a building block for introducing both the trifluoromethyl and trifluoroacetyl functionalities into drug candidates .

Coupling Reactions

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone is utilized in various coupling reactions to create more complex molecular structures. Its highly reactive carbonyl group, influenced by the electron-withdrawing fluorine atoms, makes it an excellent substrate for:

-

Aldol reactions and condensations

-

Wittig reactions

-

Reductive amination

-

Various carbonyl addition reactions

These coupling reactions are fundamental in creating diverse chemical structures with applications in medicinal chemistry, agrochemicals, and materials science .

Functional Materials

The compound contributes to the development of advanced functional materials, including:

-

Liquid crystals with unique properties

-

Fluorinated polymers with enhanced thermal stability

-

Materials with special optical properties

Organocatalysis Research

Related fluorinated ketones such as 2,2,2-trifluoroacetophenone have been identified as efficient organocatalysts for environmentally friendly epoxidation of alkenes. By analogy, 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone might exhibit similar catalytic properties, potentially with modified reactivity due to the additional trifluoromethyl group .

| Hazard Type | Classification | Notes |

|---|---|---|

| Hazard Codes | Xi: Irritant | Indicates irritating properties to human tissues |

| Risk Phrases | R36/37/38 | Irritating to eyes, respiratory system, and skin |

| Safety Phrases | 26-36/37/39 | Recommends eye contact precautions and protective equipment |

| RIDADR | UN 1993 | Classified as a flammable liquid for transportation |

| Packaging Group | III | Moderate danger during transportation |

| Hazard Class | 3.2 | Flammable liquid classification |

Comparative Analysis with Related Compounds

To better understand the properties and applications of 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone, it is valuable to compare it with structurally related fluorinated compounds. This comparison highlights the impact of different fluorination patterns on physical properties and potential applications.

Comparison with Related Fluorinated Ketones

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences | Notable Properties |

|---|---|---|---|---|

| 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone | C9H4F6O | 242.118 | Base compound | LogP: 3.45040, High electrophilicity |

| 2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone | C9H3F7O | 260.108 | Additional F on aromatic ring | LogP: 3.58950, Higher fluorine content |

| 2,2,2-Trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | C9H3F7O | 260.110 | Different CF3 position | Modified electronic distribution |

| 2,2,2-trifluoro-1-[4-(1-methylethyl)phenyl]ethanone | C11H11F3O | 216.200 | Isopropyl instead of CF3 | Less electron-withdrawing, more lipophilic |

This comparison reveals how slight modifications in the fluorination pattern can substantially alter the physical and chemical properties of these compounds. These differences can be exploited for specific applications in pharmaceutical research, materials science, and catalysis .

Research Applications and Future Directions

Current Research Applications

Recent research involving 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone and related fluorinated ketones has focused on several promising areas:

-

Pharmaceutical Development: The compound is being investigated as a building block for creating novel drug candidates with enhanced metabolic stability and bioavailability. The unique electronic properties conferred by the multiple fluorine atoms make it valuable for modifying drug-receptor interactions and improving pharmacokinetic profiles.

-

Catalysis Research: Related trifluoromethylated ketones have shown promise as organocatalysts for various transformations, including epoxidation reactions. The high electrophilicity of the carbonyl group, enhanced by the electron-withdrawing fluorine atoms, enables these compounds to activate various substrates for chemical transformations .

-

Materials Science: Fluorinated compounds like 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone contribute to the development of materials with unique properties, including enhanced thermal stability, chemical resistance, and optical characteristics .

Future Research Directions

Several promising research directions for 2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone include:

-

Expanded Catalytic Applications: Further exploration of this compound's potential as an organocatalyst for various transformations, potentially exploiting the unique electronic properties conferred by the dual trifluoromethyl groups.

-

Green Chemistry Applications: Development of environmentally friendly synthetic processes utilizing this compound as a key reagent or catalyst, similar to the applications of related fluorinated ketones in green epoxidation reactions .

-

Novel Material Development: Investigation of the compound's utility in creating advanced polymers, liquid crystals, and electronic materials with specialized properties.

-

Pharmaceutical Innovations: Continued exploration of the compound as a building block for creating novel fluorinated pharmaceuticals with improved properties and therapeutic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume